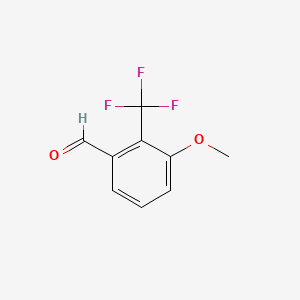

3-Methoxy-2-(trifluoromethyl)benzaldehyde

CAS No.: 1214384-89-0

Cat. No.: VC2872395

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214384-89-0 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 3-methoxy-2-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-5H,1H3 |

| Standard InChI Key | HSPNVFXNJYKWSK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1C(F)(F)F)C=O |

| Canonical SMILES | COC1=CC=CC(=C1C(F)(F)F)C=O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

3-Methoxy-2-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde containing both a trifluoromethyl and methoxy functional group. It is identified by the CAS Registry Number 1214384-89-0 . The compound is also known by several synonyms including 3-Methoxy-2-(trifluoromethyl)benzaldehyd and Benzaldehyde, 3-methoxy-2-(trifluoromethyl)- . These alternative names are important for cross-referencing the compound across various chemical databases and literature.

Molecular Characteristics

The compound possesses a distinctive molecular structure with the following characteristics:

-

Structural Features: Benzene ring with an aldehyde group (-CHO), a trifluoromethyl group (-CF3) at the ortho position to the aldehyde, and a methoxy group (-OCH3) at the meta position to the aldehyde

The trifluoromethyl group contributes significantly to the compound's chemical behavior, as fluorine substitution typically enhances lipophilicity and metabolic stability in organic molecules.

Physical and Chemical Properties

Physical State and Appearance

3-Methoxy-2-(trifluoromethyl)benzaldehyde presents as a yellow liquid at standard temperature and pressure . This physical state is important for handling and storage considerations, particularly given its sensitivity characteristics.

Thermodynamic and Physical Properties

The compound exhibits the following physical properties:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 260.9±40.0 °C | Predicted |

| Density | 1.287±0.06 g/cm³ | Predicted |

| Refractive Index | 1.4890 | Measured |

| Physical Form | Liquid | Observed |

| Color | Yellow | Observed |

| Sensitivity | Air Sensitive | Observed |

Table 1: Physical and thermodynamic properties of 3-Methoxy-2-(trifluoromethyl)benzaldehyde

Stability and Reactivity

The compound is noted to be air sensitive , which has implications for its handling, storage, and application in synthetic procedures. This sensitivity likely stems from the aldehyde functionality, which can undergo oxidation when exposed to air. As such, storage under inert atmosphere might be necessary for maintaining compound integrity over extended periods.

Synthesis Methods

General Approaches to Trifluoromethylated Benzaldehydes

While the search results don't provide a specific synthesis method for 3-Methoxy-2-(trifluoromethyl)benzaldehyde, we can draw insights from related compounds. Trifluoromethylated benzaldehydes, particularly 2-(trifluoromethyl)benzaldehyde, can be synthesized through several approaches that might be adaptable for our target compound.

One established method involves hydrolysis of precursor compounds. For example, o-trifluoromethyl benzaldehyde can be prepared through a process involving fluoridation followed by hydrolysis:

-

Fluoridation of o-trichloromethyl xylylene dichlorides with hydrogen fluoride in the presence of a catalyst (such as antimony compounds) to create a mixture containing o-trifluoromethyl xylylene dichlorides, o-trifluoromethyl chlorine methyl fluoride benzene, and o-trifluoromethyl benzal fluoride .

-

Hydrolysis of this mixture with water under catalytic conditions at temperatures of 80-150°C .

Catalytic Considerations

The synthesis of trifluoromethylated aromatics often requires specific catalysts. For the preparation of related o-trifluoromethyl benzaldehyde, catalysts such as:

-

Iron(III) chloride (7.5 kg per 1500 kg of fluoridized crude product)

-

Zinc chloride (60 kg per 1500 kg of fluoridized crude product)

-

Nickelous chloride (100 kg per 1500 kg of fluoridized crude product)

These catalysts facilitate the hydrolysis reaction, with catalyst loading typically ranging from 0.01% to 10% by weight of the reaction mixture .

Reaction Conditions

The synthesis of trifluoromethylated benzaldehydes generally requires controlled reaction conditions:

-

Pressure: Typically 1.0-5.0 MPa for fluoridation (preferably 2.0-3.0 MPa)

-

Reaction time: Variable, with fluoridation taking 2-40 hours and hydrolysis requiring 1-25 hours depending on catalyst and conditions

Purification Process

For related trifluoromethylated benzaldehydes, purification is achieved through vacuum distillation. For example, 2-(trifluoromethyl)benzaldehyde can be collected at 70-75°C under reduced pressure (-0.095 MPa), yielding product with >99% purity as determined by gas chromatography .

Applications and Research Context

Significance of Trifluoromethylated Aromatics

The trifluoromethyl group is an important structural motif in medicinal chemistry and materials science. Compounds containing the CF3 group have experienced increased research interest over the past decade, with 2-CF3-indoles seeing 107 research articles published from 2011 to 2021, compared to only 19 in the previous decade .

The CF3 group typically confers several advantageous properties to molecules:

-

Enhanced lipophilicity, improving membrane permeability

-

Increased metabolic stability

-

Modified electronic properties affecting reactivity and binding

-

Altered hydrogen-bonding characteristics

Related Compounds

The search results include information on related compounds that may share structural similarities or synthetic pathways with 3-Methoxy-2-(trifluoromethyl)benzaldehyde:

-

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (C16H13F3O3, MW: 310.27 g/mol) - This compound contains both the methoxy and trifluoromethyl functionalities but in a different structural arrangement.

-

2-(Trifluoromethyl)benzaldehyde - An important intermediate in organic synthesis, particularly for the preparation of 2-CF3-indoles through reactions with appropriate nitrogen-containing compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume